molecular formula C10H8Cl2O2 B13726774 2,4-Dichloro-5-methylcinnamic acid

2,4-Dichloro-5-methylcinnamic acid

Cat. No.: B13726774
M. Wt: 231.07 g/mol
InChI Key: LBNQUPRBTHWWNJ-NSCUHMNNSA-N
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Description

2,4-Dichloro-5-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-methylcinnamic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of chlorinated precursors and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-methylcinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-methylcinnamic acid is unique due to the combined presence of chlorine and methyl groups on the phenyl ring. This structural modification enhances its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,4-dichloro-5-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

LBNQUPRBTHWWNJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C=CC(=O)O

Origin of Product

United States

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